茄碱烯

描述

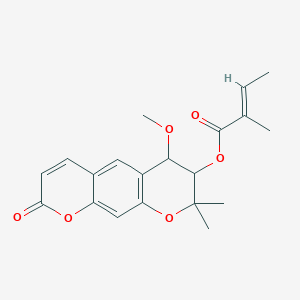

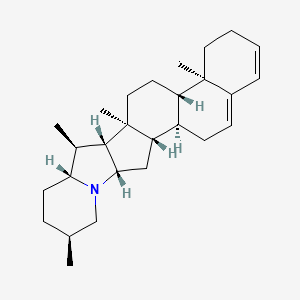

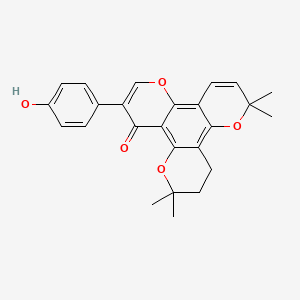

Solanidiene, also known as Solanthrene, is a compound isolated from the leaves of Solanum tuberosum . It has a molecular weight of 379.62 and a molecular formula of C27H41N .

Synthesis Analysis

The synthesis of Solanidiene involves a concise asymmetric synthesis of two naturally occurring seco-type cholestane alkaloids from (−)-diosgenin with a linear reaction sequence of 12 steps . The synthetic strategy includes the highly controlled establishment of highly functionalized octahydroindolizine and 1-oxa-6-azaspiro .Molecular Structure Analysis

The molecular structure of Solanidiene is complex, with a steroidal skeleton linked to a nitrogen atom . It is characterized by a 1-oxa-6-azapiro .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Solanidiene include a series of hydroxylation, transamination, oxidation, cyclization, dehydration, and reduction reactions . A key step in the synthesis is the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .Physical And Chemical Properties Analysis

Solanidiene is a white powder with a molecular formula of C27H43NO and a molecular weight of 397.6 .科学研究应用

抗炎活性: 从黑茄中提取的甾体生物碱茄碱 A 显示出显着的抗炎活性。它抑制受刺激细胞中一氧化氮和前列腺素 E2 的产生,并减少动物模型中的炎症。该化合物抑制 NF-κB 的核转运并抑制 ERK1/2、Akt 和 STAT1 等其他信号通路,表明其作为治疗炎症性疾病的潜力 (Zhao 等,2018).

抗癌特性: 茄碱在抑制癌细胞生长和诱导凋亡方面显示出有希望的结果。在乳腺癌模型中,茄碱显着抑制肿瘤生长,并通过促进凋亡和抑制细胞增殖和血管生成表现出化学治疗作用 (Mohsenikia 等,2013)。类似地,在胃癌中,茄碱通过抑制细胞增殖和诱导细胞周期停滞和凋亡来抑制肿瘤发生。它还使 AAMDC 调节的自噬途径失活 (Tang 等,2023).

作用机制: 各种研究探索了茄碱发挥其作用的机制。在前列腺癌中,茄碱通过阻断细胞周期蛋白和激活 ROS/P38 信号通路来抑制生长 (Pan 等,2016)。此外,它通过激活内质网应激并抑制 Akt/mTOR 通路诱导 ROS 介导的自噬 (Hasanain 等,2015).

毒理学考虑: 尽管茄碱具有潜在益处,但已知茄碱具有毒性作用。药理学研究表明,茄碱从胃肠道吸收不良且迅速排出,但在高剂量下,它会积聚在肝脏、脾脏和肾脏中。已经发现茄碱对胚胎有毒,并且会导致动物模型中导致死亡的中枢神经系统抑制 (Nishie 等,1971).

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUKDQDMGIMFPT-LTLBHDAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solanthrene | |

CAS RN |

26516-51-8 | |

| Record name | Solanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)